(Trimethylsilyl)methanol

Biocatalysis Enzymatic conversion Organosilicon substrates

Resolving racemic mixtures with conventional alcohols often yields poor enantiomeric excess. (Trimethylsilyl)methanol overcomes this limitation through silicon-mediated stereoelectronic effects. • Enables fast, highly stereoselective lipase-catalyzed resolution of racemic carboxylic acids • Unique silicon β-effect absent in carbon analogs (n=2 homolog shows no enhanced reactivity) • Water-miscible and hydrolytically stable-compatible with aqueous/biphasic systems without moisture exclusion Supplied as ≥98% purity liquid; ideal for pharmaceutical intermediate synthesis and enzymatic mechanism studies.

Molecular Formula C4H12OSi
Molecular Weight 104.22 g/mol
CAS No. 3219-63-4
Cat. No. B1207269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trimethylsilyl)methanol
CAS3219-63-4
Synonyms(trimethylsilyl)methanol
1-trimethylsilylmethanol
trimethylsilyl methanol
trimethylsilylmethanol
Molecular FormulaC4H12OSi
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CO
InChIInChI=1S/C4H12OSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
InChIKeyZQKNBDOVPOZPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Trimethylsilyl)methanol: Physicochemical Profile & Industrial Position


(Trimethylsilyl)methanol (CAS 3219-63-4), also known as trimethylsilylmethanol, is an organosilicon compound classified as a sila-substituted primary alcohol. It serves as a versatile nucleophile and hydroxymethylation agent in organic synthesis . Key physical properties include a boiling point of 120-122 °C at 754 mmHg, a density of 0.826 g/mL at 25 °C, full miscibility with water, and a predicted pKa of 15.92 . Its trimethylsilyl (TMS) group confers unique electronic and steric properties that distinguish it from carbon-based alcohol analogs, enabling specific enzymatic interactions and synthetic applications [1].

1
Aqueous-compatible organosilicon nucleophile Hydrolytically stable Si–C bond enables use in water and biphasic systems without moisture exclusion
2
Stereoselectivity enhancement in lipase catalysis Reported silicon proximity effect accelerates and improves enantioselectivity in esterification resolutions
3
Enzyme active-site probing via chain-length dependence Distinct HLADH activity profile supports mechanistic studies of silicon’s β-effect

Why Silicon-Containing Alcohols Are Not Interchangeable


Despite belonging to the same chemical class of trimethylsilyl alcohols (Me3Si(CH2)nOH), the enzymatic reactivity and stereoselectivity of these compounds vary dramatically with the alkyl chain length (n). For instance, horse liver alcohol dehydrogenase (HLADH) exhibits relative activities of 27% for n=1, 212% for n=2, and 65% for n=3 [1]. Similarly, lipase-catalyzed esterification demonstrates that trimethylsilylmethanol (n=1) enables reactions that are both fast and highly stereoselective, whereas the n=2 analog behaves like its carbon counterpart and shows no enhanced reactivity [2]. These divergent behaviors stem from the distance-dependent electronic effects of the silicon atom, rendering simple substitution between homologs invalid [3].

Chain-length sensitivity Enzymatic activity may shift dramatically with homolog (n=1 vs n=2); activity profiles differ fundamentally.
Stereoselectivity mismatch Silicon-enhanced lipase selectivity observed with n=1 may not transfer to n=2 analog; n=2 behaves like carbon analogue.
Hydrolytic stability profile Silyl ethers and silanols undergo rapid hydrolysis; trimethylsilylmethanol remains stable in water, requiring different handling.

Head-to-Head Quantitative Differentiation Evidence


HLADH Enzymatic Activity Across Trimethylsilyl Homologs

In horse liver alcohol dehydrogenase (HLADH)-catalyzed oxidation, trimethylsilylmethanol (n=1) exhibits a relative activity of 27% compared to ethanol (set as 100%). In stark contrast, the next homolog, trimethylsilylethanol (n=2), displays a relative activity of 212%, while trimethylsilylpropanol (n=3) shows 65% [1]. This dramatic, non-linear variation in catalytic rates is unique to the silicon-containing series and is not observed among the corresponding carbon analogs [2].

HLADH Activity
Head-to-head
Relative activity: 27% (ethanol=100%) n=2: 212% | n=3: 65%
Supports chain-length-dependent enzyme selection context
HLADH oxidation; ethanol baseline
Biocatalysis Enzymatic conversion Organosilicon substrates

Lipase-Catalyzed Stereoselective Esterification Efficiency

In the stereoselective esterification of 2-(4-chlorophenoxy)propanoic acid using lipase OF 360 from Candida cylindracea, trimethylsilylmethanol (n=1) enabled a reaction that was both fast and highly stereoselective for the D-acid enantiomer. In contrast, trimethylsilylethanol (n=2) showed no difference in enzymatic activity or stereoselectivity compared to its carbon analogue (3,3-dimethylbutanol) [1]. The silicon atom in the n=1 compound actively enhances reactivity, whereas in n=2 it merely mimics carbon [2].

Lipase Stereoselectivity
Head-to-head
Target: Fast, highly stereoselective (D-acid) n=2: No difference from carbon analogue
Supports stereoselectivity review for lipase catalysis
Lipase OF 360, water-saturated benzene
Enantioselective synthesis Lipase catalysis Chiral resolution

Aqueous Acidity (pKa) Compared to Silanol and tert-Butanol

The predicted pKa of trimethylsilylmethanol is 15.92±0.10 . This value is intermediate between the extreme acidity of trimethylsilanol (pKa ≈ 11) and the low acidity of tert-butanol (pKa ≈ 19), the direct carbon analog of trimethylsilanol [1]. The insertion of a methylene spacer (CH2) between the silicon atom and the hydroxyl group dramatically attenuates the silicon's electron-withdrawing effect, resulting in a pKa closer to that of conventional aliphatic alcohols while retaining silicon-specific properties [2].

Aqueous Acidity (pKa)
Class-level
pKa 15.92±0.10 (predicted) vs. silanol ~11, tert-butanol ~19
Supports acidity-based selection context; class-level review
Predicted values; cross-reference experimental data
Physical organic chemistry Silicon acidity Structure-activity relationships

Vapor Pressure vs. Trimethylsilylethanol

Trimethylsilylmethanol exhibits a vapor pressure of 7.6±0.4 mmHg at 25 °C [1]. This is significantly lower than the vapor pressure of trimethylsilylethanol (n=2), which is reported to be 11.5 mmHg at 25 °C (calculated from boiling point and structural data) [2]. The reduced volatility of the n=1 compound is consistent with its higher boiling point (120-122 °C vs. 70-71 °C for n=2) and stronger intermolecular hydrogen bonding .

Vapor Pressure
Data to verify
7.6±0.4 mmHg at 25°C n=2: ~11.5 mmHg (calculated)
Supports volatility screening context; cross-study review
n=2 value estimated from boiling point
Volatility Headspace analysis Process engineering

Hydrolytic Stability vs. Silyl Ethers

Trimethylsilylmethanol is assigned a hydrolytic sensitivity rating of 1, indicating "no significant reaction with aqueous systems" . In contrast, trimethylsilyl ethers (e.g., TMS-protected alcohols) and trimethylsilanol (Me3SiOH) undergo rapid hydrolysis in water, with half-lives often measured in minutes to hours under neutral conditions [1]. The carbon-silicon bond in the silylmethanol structure (Si-CH2-OH) is hydrolytically stable due to the absence of a labile Si-O bond .

Hydrolytic Stability
Class-level
Sensitivity rating: 1 (no significant reaction) Silyl ethers/silanols: rapid hydrolysis
Supports aqueous-process compatibility; class-level review
Si-C vs Si-O bond stability
Hydrolytic stability Aqueous compatibility Process robustness

Optimized Application Scenarios Based on Differentiation


Enantioselective Resolution of Chiral Intermediates

The demonstrated ability of trimethylsilylmethanol to serve as a fast and highly stereoselective acyl acceptor in lipase-catalyzed esterifications [1] positions it as a preferred nucleophile for the resolution of racemic carboxylic acid mixtures, such as naproxen precursors . Its unique silicon-mediated enhancement of stereoselectivity, absent in the n=2 homolog, makes it the optimal choice for producing high-purity enantiomers in pharmaceutical manufacturing.

Biocatalytic Oxidation Studies with HLADH

The moderate relative enzymatic activity of 27% for trimethylsilylmethanol with HLADH, compared to the hyperactive 212% activity of trimethylsilylethanol [2], makes it a valuable substrate for probing the steric and electronic requirements of the enzyme active site. Researchers seeking to understand silicon's β-effect in enzymatic systems can use this compound as a benchmark, with its distinct activity profile providing a clear signal for mechanistic investigations.

Aqueous-Phase Organosilicon Synthesis & Hydroxymethylation

Unlike moisture-sensitive silyl ethers and silanols, trimethylsilylmethanol exhibits no significant hydrolytic degradation in water . This property, combined with its full water miscibility , enables its use as a nucleophilic hydroxymethylation agent in aqueous or biphasic reaction systems where other silicon-based reagents would rapidly decompose. This simplifies process design and reduces the need for rigorous exclusion of moisture.

Silicon-Containing Building Block with Tunable Acidity

With a pKa of 15.92, trimethylsilylmethanol occupies a unique niche between the highly acidic trimethylsilanol (pKa 11) and typical aliphatic alcohols . This intermediate acidity allows for controlled deprotonation and nucleophilicity in synthetic sequences without the extreme reactivity and handling difficulties associated with silanols. It is particularly suited for applications requiring a silicon-bearing alcohol with near-neutral pH behavior in aqueous or protic environments.

Application
Selection Property
Validation Focus
Enantioselective resolution of chiral acids
Silicon-enhanced stereoselectivity in lipase catalysis
Enantiomeric excess and reaction kinetics
HLADH substrate activity profiling
Chain-length-dependent enzymatic activity
Relative activity comparison across homologs
Aqueous hydroxymethylation reactions
Hydrolytic stability rating 1
Reaction robustness in water/biphasic systems
Tunable nucleophile for synthetic sequences
Acidity profile between silanols and aliphatic alcohols
Controlled deprotonation behavior in protic media

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